cis-1-Isopropyl-2,3-diphenylaziridine
Description
Historical Context of Aziridine (B145994) Ring Systems in Organic Synthesis
The history of aziridines dates back to the late 19th century, with their discovery paving the way for a new class of heterocyclic compounds. Initially, the high ring strain of the aziridine ring was a primary point of interest, suggesting a high degree of reactivity. Early synthetic methods were often extensions of those used for the analogous oxiranes and cyclopropanes. A foundational method for aziridine synthesis is the Gabriel synthesis, which traditionally involves the reaction of a primary alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide, followed by hydrazinolysis to release the primary amine. wikipedia.orgthermofisher.commasterorganicchemistry.comyoutube.com This method has been adapted for the synthesis of N-substituted aziridines. Another classical approach is the Wenker synthesis, which involves the cyclization of β-amino alcohols.
Over the decades, the synthetic toolbox for accessing aziridines has expanded significantly. The development of methods for the direct aziridination of olefins, analogous to epoxidation, has been a major focus. These methods often employ transition metal catalysts to facilitate the transfer of a nitrene or nitrenoid species to an alkene. The inherent reactivity of the strained three-membered ring has been harnessed in a variety of ring-opening reactions, making aziridines valuable synthons for the preparation of 1,2-difunctionalized amines, which are prevalent in many biologically active molecules and pharmaceuticals.
Significance of N-Substituted 2,3-Diphenylaziridines in Mechanistic and Synthetic Studies
Within the broader family of aziridines, N-substituted 2,3-diphenylaziridines have emerged as particularly important substrates for both mechanistic and synthetic studies. The presence of the two phenyl groups on the aziridine ring provides several key advantages. From a practical standpoint, the phenyl groups often impart crystallinity to these compounds, facilitating their isolation and purification. Spectroscopically, the phenyl groups provide convenient handles for analysis, particularly in NMR and UV-Vis spectroscopy.
From a mechanistic perspective, the 2,3-diphenyl substitution allows for the study of stereochemical outcomes in various reactions. The cis and trans diastereomers can be synthesized and their reactivity compared, providing insights into the mechanisms of ring-opening, ring-expansion, and cycloaddition reactions. The electronic influence of the phenyl groups also plays a crucial role in modulating the reactivity of the aziridine ring, influencing the regioselectivity of nucleophilic attack. Furthermore, the photochemical and thermal behavior of these systems has been a subject of interest, with the potential for electrocyclic ring-opening reactions to form azomethine ylides, which can then participate in [3+2] cycloaddition reactions.
Scope and Research Focus on cis-1-Isopropyl-2,3-diphenylaziridine
The specific focus of this article, this compound, combines the features of a 2,3-diarylaziridine with a sterically demanding N-alkyl substituent. The isopropyl group on the nitrogen atom introduces significant steric bulk around the aziridine ring, which can influence its conformation, stability, and reactivity. Research on this particular molecule, while not as extensive as for some other N-substituted aziridines, provides a case study for understanding the interplay of steric and electronic effects in this class of compounds.
A known method for the synthesis of 1-alkyl-2,3-diphenylaziridines, including the isopropyl derivative, is a modification of the Gabriel synthesis. researchgate.net This involves the chlorination of the corresponding β-amino alcohol, followed by intramolecular cyclization. researchgate.net While detailed experimental data such as specific yields and comprehensive spectroscopic analysis for the pure cis isomer are not widely published in readily accessible literature, the general synthetic route has been established.
The structural features of this compound can be inferred from related structures, such as 1-vinyl-cis-2,3-diphenylaziridine, for which crystal structure data is available. researchgate.net In the cis configuration, the two phenyl groups are situated on the same face of the aziridine ring. The conformation of the isopropyl group is expected to be influenced by steric interactions with the adjacent phenyl groups.
The reactivity of this compound is anticipated to be governed by the inherent strain of the aziridine ring, tempered by the steric hindrance of the isopropyl group. Nucleophilic ring-opening reactions would likely occur at one of the carbon atoms of the ring, with the regioselectivity being influenced by both electronic factors from the phenyl groups and the steric bulk of the N-substituent.
Table of Compound Properties (Hypothetical Data Based on Related Structures)
| Property | Value |
| Molecular Formula | C₁₇H₁₉N |
| Molecular Weight | 237.34 g/mol |
| Isomeric Form | cis |
| Physical State | Likely a solid at room temperature |
Table of Spectroscopic Data (Hypothetical ¹H NMR Chemical Shifts)
| Proton | Expected Chemical Shift (ppm) |
| Phenyl-H | ~7.0-7.5 |
| Aziridine-H (ring protons) | ~3.0-3.5 |
| Isopropyl-CH | ~2.5-3.0 (septet) |
| Isopropyl-CH₃ | ~1.0-1.5 (doublet) |
It is important to note that the data in the tables above are estimates based on general principles of NMR spectroscopy and data from similar compounds. stackexchange.comdocbrown.info Detailed, experimentally verified data for this compound remains a subject for further research and publication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2,3-diphenyl-1-propan-2-ylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17+,18? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCSIAPWHFXTLJ-JWTNVVGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476326 | |
| Record name | AG-G-81017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-80-0 | |
| Record name | AG-G-81017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cis 1 Isopropyl 2,3 Diphenylaziridine and Analogous N Substituted 2,3 Diphenylaziridines
Cycloaddition-Based Synthetic Routes
Cycloaddition reactions offer a powerful method for the construction of cyclic frameworks. In the context of aziridine (B145994) synthesis, these routes involve the formation of the three-membered ring through the concerted or stepwise addition of reactive intermediates to unsaturated systems.
Synthesis via 1,3-Dipolar Cycloaddition of Cyclic Nitrones
The 1,3-dipolar cycloaddition of nitrones with alkenes or alkynes is a well-established method for synthesizing five-membered heterocycles, such as isoxazolidines. acs.orgoup.com However, this methodology can be adapted for aziridine synthesis through a subsequent rearrangement step.
One such pathway involves the reaction of four-membered cyclic nitrones (2,3-dihydroazete 1-oxides) with an alkyne, like dimethyl acetylenedicarboxylate (B1228247). This [3+2] cycloaddition initially yields a fused bicyclic intermediate, a dihydroazeto[1,2-b]isoxazole derivative. researchgate.net Upon heating, this cycloadduct can undergo a thermal rearrangement to form a thermodynamically more stable aziridine derivative. researchgate.net While this specific route leads to a different substitution pattern, the principle demonstrates a potential, albeit indirect, cycloaddition-based approach to the aziridine core. The key is the transformation of the initial isoxazolidine-type ring system into the desired aziridine.
Table 1: Cycloaddition-Rearrangement for Aziridine Synthesis This table outlines the general two-step process based on the described literature.
| Step | Reaction Type | Reactants | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 1,3-Dipolar Cycloaddition | Cyclic Nitrone + Alkyne | Dihydroazeto[1,2-b]isoxazole derivative | researchgate.net |
| 2 | Thermal Rearrangement | Dihydroazeto[1,2-b]isoxazole derivative | Aziridine derivative | researchgate.net |
Electrochemical Aziridination of Alkenes and Stereochemical Considerations
Electrochemical methods provide an alternative for aziridination, avoiding the need for stoichiometric chemical oxidants. An efficient approach involves the electrochemical oxidative coupling of alkenes with primary amines. chemrxiv.org This reaction can be performed in an electrochemical flow reactor, offering short reaction times and high yields. chemrxiv.org For the synthesis of N-substituted 2,3-diphenylaziridines, this method would involve the reaction of stilbene (B7821643) with an appropriate amine, such as isopropylamine.
The mechanism often involves the initial anodic oxidation of the alkene to a radical cation, which is then trapped by the amine. chemrxiv.org Subsequent ring closure yields the aziridine.
Stereochemical control is a significant consideration in this method. The aziridination of internal alkenes does not always proceed with complete stereoselectivity. For instance, some electrocatalytic aziridinations that proceed via a radical mechanism have been shown to result in a loss of the initial alkene's stereochemistry. acs.org The reaction of cis- or trans-stilbene (B89595) can lead to a mixture of cis- and trans-aziridine products. However, strategies using specific catalyst systems aim to improve stereocontrol. For example, some rhodium-catalyzed reactions have shown high diastereoselectivity (>20:1 d.r.) in the conversion of a Z-alkene to a cis-aziridine. nih.gov
Transformation of Precursor Molecules
The synthesis of aziridines can also be achieved by modifying existing molecules that already contain the necessary carbon and nitrogen framework. These methods rely on intramolecular cyclization or functional group interconversion.
Conversion from Amino Alcohols
The cyclization of 1,2-amino alcohols is a classical and direct route to aziridines, often referred to as the Wenker synthesis or a variation thereof. researchgate.netorganic-chemistry.org This method typically involves two steps: activation of the hydroxyl group to turn it into a good leaving group, followed by an intramolecular nucleophilic substitution by the adjacent amino group.
A common modern variation is the Mitsunobu reaction, which allows for a one-pot conversion. researchgate.net In this procedure, a β-amino alcohol is treated with reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a related azodicarboxylate. researchgate.net This process activates the hydroxyl group, facilitating an intramolecular Sₙ2 reaction by the nitrogen atom to close the ring and form the aziridine. This method has been successfully used to generate a variety of chiral aziridines from their corresponding amino alcohol precursors. researchgate.net
Table 2: General Conditions for Aziridine Synthesis from Amino Alcohols
| Method | Key Reagents | General Mechanism | Reference |
|---|---|---|---|
| Modified Wenker Synthesis | 1. Chlorosulfonic acid 2. Base (e.g., NaOH) | Formation of a sulfate (B86663) ester followed by base-induced intramolecular cyclization. | organic-chemistry.org |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) | In situ activation of the hydroxyl group followed by intramolecular Sₙ2 cyclization. | researchgate.net |
Aziridination from Epoxides via Nucleophilic Ring Opening
Epoxides serve as excellent precursors for aziridines due to their structural similarity, with both being three-membered rings. The conversion involves a two-step sequence: nucleophilic ring-opening of the epoxide followed by cyclization. To synthesize cis-1-isopropyl-2,3-diphenylaziridine, the starting material would be cis-stilbene (B147466) oxide.
The first step is the ring-opening of the epoxide with the desired N-substituent, in this case, isopropylamine. This reaction breaks the C-O bond and forms a C-N bond, yielding a 1,2-amino alcohol intermediate (specifically, 1-isopropylamino-1,2-diphenylethan-2-ol). The second step is the ring closure of this amino alcohol to the aziridine, which can be accomplished using the methods described in section 2.2.1, such as treatment with PPh₃ and DEAD. researchgate.net The ring-opening of aziridines is a widely studied process, and the reverse—constructing them from epoxides—leverages similar principles of nucleophilic substitution. researchgate.netrsc.org
Derivatization from N-Substituted Dibenzylamine (B1670424) N-Oxides
A novel and direct method for synthesizing cis-2,3-diphenylaziridines involves the base-induced reaction of N-substituted dibenzylamine N-oxides. This reaction has been shown to be effective for a range of N-substituents, including benzyl, n-butyl, and cyclohexyl, which are analogous to the isopropyl group.
In this procedure, the N-substituted dibenzylamine N-oxide is treated with a strong base, such as n-butyl-lithium (n-BuLi), in an ethereal solvent. The reaction proceeds to form the corresponding cis-1-substituted-2,3-diphenylaziridine in moderate yields (20–42%). nih.gov This method is noted for its high stereospecificity, yielding predominantly the cis-isomer. nih.gov The process is believed to involve an ionic mechanism.
Table 3: Synthesis of cis-2,3-Diphenylaziridines from N-Substituted Dibenzylamine N-Oxides Data sourced from Takayama & Nomoto. nih.govresearchgate.net
| N-Substituent (R) | Reagents | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Benzyl | n-BuLi | Ether | cis-1-Benzyl-2,3-diphenylaziridine | 42 |
| n-Butyl | n-BuLi | Ether | cis-1-n-Butyl-2,3-diphenylaziridine | 20 |
| Cyclohexyl | n-BuLi | Ether | cis-1-Cyclohexyl-2,3-diphenylaziridine | 28 |
Generation from Vinyl Azides and Sulfoxonium Ylids
The synthesis of this compound through the direct reaction of a corresponding vinyl azide (B81097) with a sulfoxonium ylid is not a well-documented, one-step process. However, a related and more established method involves the synthesis of an N-vinylaziridine intermediate, which can then be conceptually modified to yield the desired N-alkylaziridine.
A key precursor, 1-vinyl-cis-2,3-diphenylaziridine, has been successfully synthesized and its structure confirmed by single-crystal X-ray analysis. researchgate.net The synthesis proceeds through the reaction of (E)-(2-azidoethenyl)benzene (β-azidostyrene) with dimethylsulfoxonium ylide. This reaction initially forms a 1-vinyl-4,5-unsubstituted-Δ²-1,2,3-triazoline intermediate. Subsequent vacuum flash pyrolysis of this triazoline intermediate leads to the extrusion of a nitrogen molecule (N₂) and the formation of the N-vinylaziridine. researchgate.net
While the direct use of a sulfoxonium ylid bearing an isopropyl group to generate the target molecule in one step is not established, the synthesis of the N-vinyl analogue provides a viable, albeit two-step, pathway. This would necessitate a subsequent selective chemical modification of the N-vinyl group to an N-isopropyl group. This could potentially be achieved through a stereoselective reduction of the vinyl double bond to an ethyl group, followed by a methylation, or through a more direct, yet to be developed, N-isopropylation method that preserves the cis configuration of the aziridine ring. The stereochemical integrity of the aziridine ring during such a transformation would be a critical consideration.
Influence of Synthetic Conditions on Stereochemical Outcome
The stereochemical configuration of the final aziridine product is highly dependent on the chosen synthetic route and the specific reaction conditions employed. The formation of either the cis or trans isomer of N-substituted 2,3-diphenylaziridines can often be controlled by manipulating factors such as the stereochemistry of the starting materials, the choice of base, and the solvent system.
One of the classical and stereospecific methods for aziridine synthesis is the Gabriel method. This method involves the intramolecular cyclization of a β-haloamine. Crucially, the stereochemical outcome is dictated by the stereochemistry of the β-haloamine precursor. For the synthesis of 1-alkyl-2,3-diphenylaziridines, the use of a threo-β-chloroamine will stereospecifically yield the (Z)- or cis-aziridine isomer upon treatment with an alkali hydroxide. researchgate.net This is due to an internal Sₙ2 reaction mechanism where the amine attacks the carbon bearing the halogen, resulting in an inversion of configuration at that carbon center.
The following table, while not exhaustive for the specific target compound, illustrates the typical influence of starting material stereochemistry on the final aziridine product in related systems, as described in the literature.
| Starting Material Stereochemistry | Product Stereochemistry | Synthetic Method | Reference |
| threo-β-chloroamine | (Z)- or cis-aziridine | Gabriel Synthesis | researchgate.net |
| erythro-β-chloroamine | (E)- or trans-aziridine | Gabriel Synthesis | researchgate.net |
| cis-alkene | cis-aziridine | Nitrene Insertion (Singlet) | youtube.com |
| trans-alkene | trans-aziridine | Nitrene Insertion (Singlet) | youtube.com |
Further research into the systematic variation of reaction conditions for the synthesis of N-alkyl-2,3-diphenylaziridines would be invaluable for the targeted production of the cis-isomer of compounds like 1-isopropyl-2,3-diphenylaziridine.
Chemical Reactivity and Transformation Pathways of Cis 1 Isopropyl 2,3 Diphenylaziridine
Thermal Ring-Opening Processes and Azomethine Ylide Generation
The thermal activation of cis-1-isopropyl-2,3-diphenylaziridine initiates a cascade of reactive events, beginning with the cleavage of the carbon-carbon bond of the three-membered ring. This process leads to the formation of a transient but highly significant azomethine ylide, which dictates the subsequent chemical transformations.
Conrotatory Electrocyclic Ring-Opening Mechanisms
The thermal cleavage of the C2-C3 bond in this compound is an electrocyclic reaction governed by the principles of orbital symmetry. According to the Woodward-Hoffmann rules, the thermal ring-opening of a 4π-electron system, such as an aziridine (B145994), proceeds through a conrotatory motion. libretexts.orgmasterorganicchemistry.comlibretexts.org This means that the substituents on the carbon atoms of the breaking bond rotate in the same direction (both clockwise or both counter-clockwise) during the transformation into the azomethine ylide. youtube.commasterorganicchemistry.com This specific mode of rotation is a consequence of the requirement to maintain constructive overlap between the orbitals involved in the transition state. youtube.com For cis-aziridines, this conrotatory opening leads to a specific geometry of the resulting azomethine ylide. scilit.comacs.orgrsc.org
Stereospecificity in Aziridine to Azomethine Ylide Conversion
The conversion of this compound to its corresponding azomethine ylide is a stereospecific process. scilit.comacs.org The conrotatory ring-opening dictates that the cis relationship of the phenyl groups in the aziridine is translated into a specific stereochemistry in the resulting azomethine ylide. Specifically, the thermal ring-opening of a cis-aziridine generates an azomethine ylide with a cis or endo,exo geometry. This stereochemical fidelity is a key feature of this reaction, allowing for the predictable generation of specific ylide isomers.
Influence of N-Substituent Steric Demand on Reaction Rate
Isomerization Phenomena of Intermediate Azomethine Ylides
Azomethine ylides, once generated, are not static species and can undergo isomerization. nih.govmdpi.com The initially formed ylide from the conrotatory opening of this compound can exist in equilibrium with other isomeric forms. This isomerization can occur through rotation around the C-N bonds of the ylide. The relative stability of these isomers and the energy barriers for their interconversion can influence the stereochemical outcome of subsequent reactions, such as 1,3-dipolar cycloadditions.
1,3-Dipolar Cycloadditions of Azomethine Ylides Derived from this compound
The azomethine ylide generated from this compound is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions. nih.gov This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. nih.govnih.gov
Cycloadditions with Thiocarbonyl Dipolarophiles (Thioketones)
Azomethine ylides can react with a variety of dipolarophiles, including those containing a thiocarbonyl group (C=S), such as thioketones. mdpi.com In these [3+2] cycloaddition reactions, the 4π-electron system of the azomethine ylide reacts with the 2π-electron system of the thioketone to form a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, specifically a thiazolidine (B150603) derivative. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the azomethine ylide and the thioketone. The reaction of the azomethine ylide derived from this compound with a thioketone would be expected to yield a substituted thiazolidine.
Cycloadditions with Electron-Deficient Alkenes and Alkynes
One of the most extensively studied aspects of azomethine ylides is their reaction with electron-deficient π-systems. nih.govrsc.org The reaction is driven by the favorable interaction between the High Occupied Molecular Orbital (HOMO) of the electron-rich azomethine ylide and the Low Unoccupied Molecular Orbital (LUMO) of the electron-poor alkene or alkyne. acs.org This leads to the stereospecific and regioselective synthesis of highly substituted pyrrolidine (B122466) and dihydropyrrole derivatives. thieme.deorganic-chemistry.orgrsc.org
The reactions with symmetrically substituted and highly electron-deficient alkenes such as dimethyl dicyanofumarate (a trans-alkene) and dimethyl dicyanomaleate (a cis-alkene) have been investigated in detail with closely related N-alkyl-2,3-diphenylaziridines. core.ac.uk These reactions are notable because they challenge the typical concerted mechanism. The extreme electron-poor nature of these dicyano-substituted alkenes leads to a change in the reaction pathway from a concerted cycloaddition to a stepwise mechanism involving a zwitterionic intermediate. core.ac.uk This mechanistic shift has profound stereochemical consequences.
The reaction of the azomethine ylide derived from this compound with electron-deficient alkenes results in the formation of substituted pyrrolidines. researchgate.netnih.gov For example, the reaction with dimethyl dicyanofumarate yields dimethyl 3,4-dicyano-1-isopropyl-2,5-diphenylpyrrolidine-3,4-dicarboxylates. core.ac.uk
When an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is used as the dipolarophile, the initial [3+2] cycloaddition product is a 2,3-dihydropyrrole. The reaction of the (E,Z)-azomethine ylide with DMAD stereospecifically produces dimethyl trans-2,5-dihydro-1-isopropyl-2,5-diphenylpyrrole-3,4-dicarboxylate. core.ac.uk
For most cycloadditions, the regioselectivity is governed by electronic factors, where the nucleophilic carbon atoms of the ylide bond to the electrophilic carbon atoms of the dipolarophile. nih.govacs.org The stereochemistry is typically controlled by the concerted, orbital-symmetry-allowed nature of the reaction. acs.org
However, the reaction with dicyanofumarates and dicyanomaleates demonstrates a fascinating case of stereochemical divergence. core.ac.uk While a concerted cycloaddition would be expected to be stereospecific (i.e., cis-aziridine gives a specific product stereoisomer), the reaction of N-methyl-cis-2,3-diphenylaziridine with dimethyl dicyanofumarate unexpectedly yields a mixture of two stereoisomeric pyrrolidines. core.ac.uk Furthermore, using either the fumarate (B1241708) (trans-alkene) or the maleate (B1232345) (cis-alkene) as the starting material leads to the same mixture of final products. This loss of stereochemical integrity from both the aziridine and the alkene points to a stepwise mechanism. The reaction proceeds through a zwitterionic intermediate that has a longer lifetime than the timescale of bond rotation. This allows for rotation around the newly formed C-C single bonds, leading to an equilibrium mixture of intermediates before the final ring-closing step occurs to form the pyrrolidine products. core.ac.uk This stands in contrast to the fully stereospecific reaction observed with less electron-deficient alkynes like DMAD. core.ac.uk
| Dipolarophile | Product Class | Stereochemical Outcome | Mechanism | Reference |
|---|---|---|---|---|
| Dimethyl Acetylenedicarboxylate | Dihydropyrrole | Stereospecific | Concerted | core.ac.uk |
| Dimethyl Dicyanofumarate | Pyrrolidine | Non-stereospecific | Stepwise (Zwitterionic) | core.ac.uk |
| Dimethyl Dicyanomaleate | Pyrrolidine | Non-stereospecific | Stepwise (Zwitterionic) | core.ac.uk |
Reactions with Azo Compounds (e.g., Dimethyl Azodicarboxylate)
The azomethine ylide derived from this compound can also react with dipolarophiles containing N=N double bonds. Dimethyl azodicarboxylate (DMAD) is a common and reactive dipolarophile in this class. The reaction involves a [3+2] cycloaddition across the N=N bond. nih.gov This process results in the formation of a five-membered heterocyclic ring containing three adjacent nitrogen atoms, specifically a 1,2,3-triazolidine derivative. The reaction is expected to be efficient and stereoselective, following the general principles of concerted 1,3-dipolar cycloadditions.
Mechanistic Investigations and Theoretical Studies on Cis 1 Isopropyl 2,3 Diphenylaziridine Transformations
Computational Chemistry Approaches
Computational chemistry provides indispensable tools for probing the intricate details of chemical reactions that are often difficult to capture through experimental means alone. For cis-1-isopropyl-2,3-diphenylaziridine, these methods illuminate reaction pathways, transition states, and conformational dynamics.
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions, including the transformations of aziridines. DFT calculations are employed to map out the potential energy surface of a reaction, allowing for the elucidation of the most probable reaction pathways. For the transformations of this compound, such as its thermal or photochemical ring-opening, DFT can predict whether the reaction proceeds through a concerted or a stepwise mechanism.
In the context of the [3+2] cycloaddition reactions that aziridines undergo, DFT studies are crucial for determining the nature of the process. For instance, calculations can distinguish between a concerted pericyclic pathway and a stepwise mechanism involving discrete intermediates. scispace.comnih.govmdpi.com Studies on related systems have shown that DFT can effectively model these cycloadditions, revealing that some reactions proceed through a polar, two-step mechanism with a zwitterionic intermediate, while others follow a single-step, albeit sometimes asynchronous, path. scispace.commdpi.com The choice of functional and basis set is critical for obtaining accurate results, and these are often benchmarked against experimental data or higher-level computations.
Table 1: Representative Parameters for DFT Studies on Aziridine (B145994) Reactions
| Parameter | Common Selection/Method | Purpose |
|---|---|---|
| Theory Level | DFT | Balances computational cost and accuracy for molecular systems. |
| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy. Choice depends on the specific interactions being studied (e.g., dispersion). |
| Basis Set | 6-31G(d), 6-311+G(d,p) | Describes the atomic orbitals used to construct molecular orbitals. Larger basis sets provide greater accuracy. |
| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the reaction energetics, which can be crucial for polar or ionic mechanisms. mdpi.com |
| Calculation Type | Geometry Optimization | Locates energy minima corresponding to reactants, products, and intermediates. |
| Calculation Type | Transition State Search | Locates saddle points on the potential energy surface corresponding to transition states (e.g., using QST2/3 or Berny algorithm). |
| Calculation Type | Frequency Analysis | Confirms minima (zero imaginary frequencies) and transition states (one imaginary frequency) and calculates thermodynamic properties. |
A key outcome of DFT calculations is the detailed modeling of transition states (TS) and the construction of complete energy profiles for a reaction. For the ring-opening of this compound, computational modeling can identify the structure of the transition state, revealing the extent of bond-breaking and bond-forming at the peak of the energy barrier. The activation energy (the height of the energy barrier from the reactant) determines the reaction rate and can be calculated from the energy profile.
For example, in a potential [3+2] cycloaddition reaction involving the azomethine ylide derived from this aziridine, DFT would be used to locate the transition state for the cycloaddition. The geometry of this TS provides insight into the regioselectivity and stereoselectivity of the reaction. Energy profiles, which plot the energy of the system versus the reaction coordinate, visualize the entire pathway, including reactants, intermediates, transition states, and products. mdpi.com These profiles can reveal whether intermediates are stable enough to be potentially observable or if they are fleeting, transient species. scispace.com
A crucial aspect of aziridine chemistry is the phenomenon of nitrogen inversion, or pyramidalization. The nitrogen atom in an aziridine is typically sp³-hybridized and pyramidal. It can undergo inversion, where the lone pair and the substituent on the nitrogen rapidly flip from one side of the C-N-C plane to the other. However, the energy barrier for this inversion is significantly higher in aziridines than in acyclic amines due to increased angle strain in the planar transition state. DFT calculations can quantify this inversion barrier. chemrxiv.orgresearchgate.net This pyramidalization is not static; its geometry and the ease of its inversion can affect the stereochemical outcome of reactions at the nitrogen center and the subsequent transformations of the ring. researchgate.net Studies on related cyclic systems show that the degree of nitrogen pyramidalization can impact reactivity by influencing the accessibility of the nitrogen's lone pair. researchgate.netethz.ch
Elucidation of Reaction Intermediates
The transformations of this compound are fundamentally defined by the reactive intermediates formed upon the cleavage of the aziridine ring. Identifying and characterizing these intermediates is paramount to understanding the reaction mechanism.
The most significant reaction of substituted aziridines is their thermal or photochemical electrocyclic ring-opening to form azomethine ylides. nih.gov These ylides are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, such as pyrrolidines. mdpi.commdpi.com
The ring-opening of this compound involves the cleavage of the carbon-carbon bond. According to the Woodward-Hoffmann rules, this electrocyclic ring-opening can proceed in two stereochemically distinct ways: conrotatory or disrotatory. The specific mode is determined by whether the reaction is induced by heat or by light. The resulting azomethine ylide has a specific geometry that is dependent on the stereochemistry of the starting aziridine and the reaction conditions. For example, the thermal ring-opening of a cis-2,3-disubstituted aziridine is predicted to proceed via a conrotatory motion, leading to a specific stereoisomer of the azomethine ylide. nih.govrsc.org These highly reactive ylides are typically generated in situ and trapped with a suitable dipolarophile. nih.gov
While many [3+2] cycloadditions involving azomethine ylides are considered concerted pericyclic reactions, there is growing evidence that some proceed through stepwise mechanisms involving zwitterionic intermediates. mdpi.comdntb.gov.ua A zwitterionic intermediate is a species with separated positive and negative formal charges. The formation of such an intermediate is favored in reactions involving polar reactants, polar solvents, and substituents that can stabilize the resulting charges. nih.gov
In the context of transformations of this compound, a zwitterionic intermediate could be formed during a cycloaddition reaction between its derived azomethine ylide and a highly electron-poor or electron-rich dipolarophile. The detection of acyclic side products is often considered indirect evidence for a zwitterionic intermediate, as free rotation around single bonds in the intermediate can lead to loss of stereochemistry. nih.gov However, definitive proof can be elusive. Computational studies play a vital role here. DFT calculations can explore the potential energy surface for a stepwise pathway and determine if a zwitterionic structure exists as a true, stable intermediate (a local minimum on the energy surface). scispace.com In some documented cases, while zwitterionic intermediates were initially postulated, detailed DFT studies failed to locate them as intermediates on the primary reaction pathway to the cycloadduct, suggesting they may form on parallel, non-productive pathways or that the transition state itself has significant zwitterionic character without being a discrete intermediate. mdpi.com
Table 2: Intermediates in Aziridine Transformations and Characterization Methods
| Intermediate | Formation Method | Role in Transformation | Typical Characterization/Detection Method |
|---|---|---|---|
| Azomethine Ylide | Thermal or photochemical electrocyclic ring-opening of the aziridine C-C bond. nih.gov | Acts as a 1,3-dipole in [3+2] cycloaddition reactions to form five-membered heterocycles. mdpi.commdpi.com | Trapping with dipolarophiles (e.g., alkenes, alkynes) to form stable cycloadducts; Spectroscopic detection in some stabilized cases. |
| Zwitterionic Intermediate | Stepwise addition of an azomethine ylide to a polar dipolarophile. nih.gov | A potential intermediate in polar, non-concerted [3+2] cycloaddition reactions. mdpi.com | Indirectly by stereochemical scrambling or formation of acyclic adducts; nih.gov Computationally via DFT to locate a stable minimum on the potential energy surface. scispace.commdpi.com |
Analysis of Stereochemical and Regiochemical Control Mechanisms
The transformations of this compound are characterized by a high degree of stereochemical and regiochemical control. These reactions, particularly the electrocyclic ring-opening to form an azomethine ylide, are pivotal in understanding pericyclic reactions.
The thermal and photochemical transformations of aziridines are classic examples of reactions under orbital-symmetry control, as described by the Woodward-Hoffmann rules. The electrocyclic ring-opening of an aziridine involves the cleavage of the carbon-carbon bond to form a corresponding azomethine ylide. This process is a 4π-electron electrocyclic reaction, analogous to the ring-opening of cyclobutene (B1205218) to butadiene.
Under thermal conditions , the reaction proceeds through a conrotatory motion. rsc.org This means that the substituents at the termini of the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). For this compound, a conrotatory opening leads to the formation of a specific stereoisomer of the azomethine ylide. The foundational work by Huisgen and coworkers on variously substituted aziridines established that these ring-openings are stereospecific and reversible, leading to an equilibrium between the cis and trans isomers of the aziridine via the intermediate azomethine ylide. rsc.org
Conversely, under photochemical conditions , the reaction is predicted to follow a disrotatory path. rsc.org In this mode, the substituents rotate in opposite directions (one clockwise, one counter-clockwise). This change in stereochemical outcome is a direct consequence of the different orbital symmetries of the highest occupied molecular orbital (HOMO) in the ground state (thermal reaction) versus the excited state (photochemical reaction).
The electrocyclic ring-opening of this compound can be summarized as follows:
Thermal Reaction (Δ): cis-Aziridine undergoes a conrotatory ring-opening to form a trans-azomethine ylide.
Photochemical Reaction (hν): cis-Aziridine undergoes a disrotatory ring-opening to form a cis-azomethine ylide.
These azomethine ylides are reactive intermediates that can be trapped by dipolarophiles in [3+2] cycloaddition reactions, providing strong evidence for their existence and stereochemistry. nih.govnih.gov
The diastereoselectivity and stereospecificity of the transformations of this compound are primarily dictated by the strict adherence to orbital symmetry rules. The thermal cis-trans isomerization is a key example of this stereospecificity.
Seminal studies on the closely related cis-1,2,3-triphenylaziridine (B1607913) have shown that upon heating, an equilibrium is established with the trans isomer. rsc.org This isomerization proceeds through the stereospecific conrotatory opening of the aziridine to the azomethine ylide, followed by rotation around the C-N bonds of the ylide and subsequent conrotatory ring closure to the other aziridine isomer.
The stereospecificity of these reactions is exceptionally high. The conrotatory ring-opening of a cis-aziridine exclusively forms the trans-azomethine ylide, which can then either re-close to the cis-aziridine or isomerize to the cis-ylide before closing to the trans-aziridine. This high fidelity in transmitting stereochemical information is a hallmark of pericyclic reactions.
The following table, based on data for the analogous 1,2,3-triphenylaziridine (B189207) system, illustrates the stereochemical pathways.
| Starting Isomer | Reaction Condition | Ring Motion | Intermediate Ylide | Product(s) |
| cis-Aziridine | Thermal (Δ) | Conrotatory | trans-Azomethine Ylide | trans-Aziridine (after ylide isomerization) |
| trans-Aziridine | Thermal (Δ) | Conrotatory | cis-Azomethine Ylide | cis-Aziridine (after ylide isomerization) |
| cis-Aziridine | Photochemical (hν) | Disrotatory | cis-Azomethine Ylide | Trapped cycloadducts |
| trans-Aziridine | Photochemical (hν) | Disrotatory | trans-Azomethine Ylide | Trapped cycloadducts |
This table illustrates the expected stereochemical pathways for this compound based on established principles and data from analogous systems.
The substituents on the aziridine ring play a crucial role in determining the reactivity and the position of the equilibrium in cis-trans isomerizations. The nature of the substituent on the nitrogen atom, as well as those on the carbon atoms, influences both the electronic and steric properties of the molecule and the intermediate azomethine ylide.
In this compound, the isopropyl group on the nitrogen is an alkyl group, which is electron-donating. Theoretical studies on related systems have shown that the nature of the N-substituent has a relatively small effect on the regiochemistry of the ring-opening of 2-aziridinylmethyl radicals. However, in the context of thermal isomerization, the steric bulk of the N-substituent can influence the rotational barriers in the azomethine ylide intermediate, thereby affecting the rate of cis-trans isomerization and the equilibrium position.
The phenyl groups at C2 and C3 have significant electronic and steric effects. Their ability to stabilize the radical or ionic character that may develop in the transition state of the ring-opening can lower the activation energy for this process.
Reaction conditions, particularly the solvent and temperature, also play a significant role. While the stereochemical course of the electrocyclic reaction is dictated by orbital symmetry, the kinetics and thermodynamics are influenced by the environment. For instance, the thermal cis-trans isomerization of related systems like azobenzenes is known to be sensitive to solvent polarity, with polar solvents often accelerating the process due to the stabilization of polar transition states. While specific solvent effect studies on this compound are scarce in the literature, it is reasonable to infer that polar solvents could influence the rate of azomethine ylide formation and subsequent isomerization.
The temperature is a critical factor in thermal reactions, providing the necessary energy to overcome the activation barrier for the C-C bond cleavage. The equilibrium between cis and trans isomers is also temperature-dependent.
The following table summarizes the expected influence of substituents and conditions on the transformations of this compound.
| Factor | Influence | Expected Effect on this compound |
| N-Isopropyl Group | Electronic (donating) and Steric (bulky) | May influence the rotational barriers and stability of the azomethine ylide intermediate. |
| C2, C3-Diphenyl Groups | Electronic (π-system) and Steric (bulky) | Stabilize the transition state for ring-opening, facilitating the formation of the azomethine ylide. |
| Temperature | Provides activation energy for thermal processes | Higher temperatures favor the rate of thermal isomerization and influence the equilibrium position. |
| Solvent Polarity | Stabilization of polar intermediates/transition states | Polar solvents may accelerate the rate of thermal isomerization by stabilizing the polar azomethine ylide. |
This table provides a qualitative summary of the expected effects based on general principles of physical organic chemistry.
Applications of Cis 1 Isopropyl 2,3 Diphenylaziridine As a Versatile Synthetic Scaffold
Preparation of Complex Nitrogen-Containing Heterocycles
The thermal ring-opening of cis-1-isopropyl-2,3-diphenylaziridine generates a stabilized azomethine ylide, which can be trapped in situ by various electron-deficient alkenes and heterodipolarophiles. This reactivity is a cornerstone for the construction of five-membered nitrogen-containing heterocycles such as pyrrolidines and thiazolidines.
The reaction of the azomethine ylide derived from this compound with activated alkenes and alkynes is a powerful method for the synthesis of highly substituted pyrrolidine (B122466) and dihydropyrrole derivatives. The stereochemistry of the starting aziridine (B145994) dictates the stereochemical outcome of the cycloaddition product.
Research has shown that the thermal reaction of a closely related compound, cis-1-methyl-2,3-diphenylaziridine, with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds via a concerted [3+2] cycloaddition. core.ac.uk The conrotatory ring-opening of the cis-aziridine forms an (E,E)-configured azomethine ylide, which then reacts with the dipolarophile to yield a trans-2,5-dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate. core.ac.uk This reaction is expected to proceed analogously with this compound, affording the corresponding trans-pyrrolidine derivative. The stereospecificity of this reaction, where a cis-aziridine yields a trans-cycloadduct, is a classic example of the conservation of orbital symmetry in pericyclic reactions. core.ac.uk
The reaction with cyclic dienophiles, such as N-phenylmaleimide, also provides access to bicyclic pyrrolidine derivatives. These reactions are typically high-yielding and stereospecific.
Table 1: Synthesis of Pyrrolidine Derivatives via [3+2] Cycloaddition
| Dipolarophile | Product | Stereochemistry | Reference |
| Dimethyl acetylenedicarboxylate | Dimethyl trans-2,5-dihydro-1-isopropyl-2,5-diphenylpyrrole-3,4-dicarboxylate | trans | core.ac.uk |
| N-Phenylmaleimide | exo-2-Isopropyl-4,7-diphenyl-2-azabicyclo[3.2.0]heptane-3,5-dione | exo |
Note: Data for the isopropyl derivative is inferred from the analogous reaction with the methyl derivative.
The versatility of the azomethine ylide generated from this compound extends to reactions with heterodipolarophiles, such as thioketones. These reactions provide a direct route to thiazolidine (B150603) scaffolds, which are important structural motifs in medicinal chemistry.
Studies on the reaction of trans-1-methyl-2,3-diphenylaziridine with various thioketones have demonstrated the formation of cis-2,4-diphenyl-1,3-thiazolidines. core.ac.uk This suggests that the reaction of this compound would analogously yield the corresponding trans-thiazolidine derivatives. The reaction proceeds with high regioselectivity, with the sulfur atom of the thioketone attacking one of the carbon atoms of the azomethine ylide.
Table 2: Synthesis of Thiazolidine Derivatives
| Thioketone | Product | Stereochemistry | Reference |
| Thiobenzophenone | trans-2,2,4-Triphenyl-5-isopropyl-1,3-thiazolidine | trans | core.ac.uk |
| Adamantanethione | Spiro[adamantane-2,2'-(trans-5-isopropyl-4-phenyl-1,3-thiazolidine)] | trans | core.ac.uk |
Note: Data for the isopropyl derivative is inferred from the analogous reaction with the methyl derivative.
Access to Diverse Polycyclic and Spirocyclic Systems
The synthetic utility of this compound is further highlighted by its application in the construction of complex polycyclic and spirocyclic frameworks. These structures are of significant interest in drug discovery and materials science.
Spirocyclic compounds can be readily accessed through the cycloaddition of the derived azomethine ylide with cyclic dipolarophiles. For instance, the reaction with cyclic thioketones, such as adamantanethione, directly yields spiro-thiazolidines as detailed in the section above. core.ac.uk Similarly, reactions with cyclic alkenes can produce spiro-pyrrolidines.
Polycyclic systems can be constructed through intramolecular cycloaddition reactions. By tethering a dipolarophile to the aziridine scaffold, a subsequent intramolecular [3+2] cycloaddition of the thermally generated azomethine ylide can lead to the formation of fused ring systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principle is a well-established strategy in organic synthesis.
Utilization in Stereoselective Construction of Chirally Enriched Molecules
The stereochemical information inherent in this compound can be effectively transferred to the products of its cycloaddition reactions, making it a valuable tool for stereoselective synthesis. The Woodward-Hoffmann rules for pericyclic reactions predict that the thermal electrocyclic ring-opening of a cis-aziridine will be a conrotatory process, leading to an (E,E)- or (Z,Z)-azomethine ylide.
In the case of this compound, the bulky phenyl groups are expected to orient themselves in a trans fashion in the resulting ylide to minimize steric strain, leading to the (E,E)-isomer. The subsequent cycloaddition of this ylide with a dipolarophile is a suprafacial-suprafacial process, which results in a predictable stereochemical outcome in the final heterocyclic product.
As demonstrated in the synthesis of pyrrolidines and thiazolidines, the cycloaddition is highly stereospecific. A cis-aziridine consistently leads to a trans-relationship between the two phenyl groups in the resulting five-membered ring. core.ac.uk This predictable stereochemical control is a significant advantage in the synthesis of complex molecules with multiple stereocenters. The use of chiral, non-racemic aziridines would further allow for the synthesis of enantiomerically enriched products, a critical aspect in the development of new pharmaceuticals.
Stereochemical Control and Selectivity in Reactions of Cis 1 Isopropyl 2,3 Diphenylaziridine
Diastereoselectivity and Diastereospecificity in Cycloadditions
The thermal and photochemical reactions of aziridines often proceed through the formation of azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles. The stereochemistry of the starting aziridine (B145994) plays a crucial role in determining the stereochemistry of the resulting cycloadducts.
Based on studies of analogous compounds, such as cis-1-methyl-2,3-diphenylaziridine, it is well-established that the electrocyclic ring-opening of the aziridine to the azomethine ylide is a stereospecific process governed by orbital symmetry rules. Specifically, the thermal conrotatory opening of a cis-aziridine is expected to form a specific stereoisomer of the azomethine ylide, which then dictates the stereochemistry of the final cycloadduct in a concerted cycloaddition. For instance, the reaction of cis-1-methyl-2,3-diphenylaziridine with dimethyl acetylenedicarboxylate (B1228247) yields the trans-2,5-dihydro-1-methyl-2,5-diphenylpyrrole-3,4-dicarboxylate. This outcome is consistent with a conrotatory ring-opening followed by a concerted cycloaddition.
X-ray Crystallographic Analysis for Stereochemical Assignment
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, providing definitive proof of stereochemistry.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Aziridine (B145994) Transformations
The reactivity of the aziridine ring is often unlocked through catalysis, which facilitates selective bond cleavage and formation. While general methods for aziridine activation are known, systems tailored for the specific steric and electronic environment of cis-1-isopropyl-2,3-diphenylaziridine are largely undeveloped. Future work should prioritize the design and application of novel catalytic systems to control its transformations with high precision.
A primary focus should be on the development of Lewis acid catalysts. The interaction of a Lewis acid with the nitrogen atom of the aziridine can activate the ring towards nucleophilic attack. Research could explore a range of main group and transition metal Lewis acids to modulate the degree of activation and influence the regioselectivity of the ring-opening. For instance, the use of chiral Lewis acids could enable enantioselective transformations, a highly sought-after goal in modern synthesis. Studies on related N-substituted 2,3-diarylaziridines have shown that catalysts like boron trifluoride etherate (BF₃·OEt₂) can promote stereospecific ring-opening reactions. Investigating a broader palette of catalysts, including those based on aluminum, titanium, and scandium, could reveal new reactivity patterns.
Furthermore, the exploration of frustrated Lewis pairs (FLPs) represents a promising frontier. FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, are known to activate small molecules. Their application to the C-N bond cleavage of this compound could provide a metal-free method for generating reactive zwitterionic intermediates, opening pathways to new types of cycloadditions and insertions.
Transition metal catalysis also offers vast opportunities. Catalysts based on metals like palladium, rhodium, and copper could enable a variety of transformations, including cross-coupling reactions, carbonylations, and formal [3+2] cycloadditions. For example, palladium-catalyzed reactions could proceed via the formation of a π-allyl complex upon oxidative addition into the C-C bond of the aziridine, while rhodium catalysts are known to form aziridinyl rhodium species that can undergo migratory insertion.
A summary of potential catalytic systems for investigation is presented below.
| Catalyst Type | Potential Transformation | Rationale for Exploration |
| Chiral Lewis Acids (e.g., Sc(OTf)₃-PyBOX) | Enantioselective Ring-Opening | Precise control over stereochemistry in nucleophilic additions. |
| Frustrated Lewis Pairs (FLPs) | Metal-Free C-N Bond Activation | Generation of unique zwitterionic intermediates for novel reactivity. |
| Palladium(0) Complexes (e.g., Pd(PPh₃)₄) | Allylic Amination / [3+2] Cycloaddition | Formation of π-allyl palladium intermediates from the aziridine ring. |
| Rhodium(I) Complexes (e.g., [Rh(CO)₂Cl]₂) | Carbonylative Ring Expansion | Insertion of carbon monoxide to form β-lactams or other carbonyl compounds. |
| Copper(I) Catalysts (e.g., CuI) | Aziridine Ring-Opening/Cross-Coupling | Facilitating reactions with a wide range of nucleophiles and coupling partners. |
Exploration of New Reactivity Modes and Mechanistic Pathways
The established reactivity of aziridines primarily involves nucleophilic ring-opening. However, the specific substitution pattern of this compound may allow for the exploration of less conventional reactivity modes. A deep dive into its reaction mechanisms under various conditions is crucial for uncovering these new pathways.
One area of interest is the thermal and photochemical behavior of the molecule. Heating or irradiating the aziridine could lead to the homolytic cleavage of the C-C bond, generating a diradical intermediate, or the C-N bonds, leading to a carbene and an imine. These reactive intermediates could be trapped in situ, leading to novel cycloadducts or rearrangement products. Detailed mechanistic studies, employing techniques such as laser flash photolysis and computational modeling, would be essential to characterize these transient species and understand their reaction trajectories. For many 2,3-diarylaziridines, thermolysis or photolysis results in the formation of azomethine ylides, which are powerful 1,3-dipoles. The behavior of the cis-1-isopropyl substituted variant in this context is a key question. These ylides can participate in a variety of stereospecific [3+2] cycloaddition reactions with dipolarophiles like alkenes and alkynes.
Another unexplored avenue is the possibility of single-electron transfer (SET) chemistry. The nitrogen and phenyl groups could be susceptible to oxidation or reduction, generating radical cations or radical anions. These species would exhibit drastically different reactivity compared to the neutral molecule, potentially enabling transformations that are otherwise inaccessible. For example, reductive SET could initiate ring-opening to form a distonic radical anion, which could then be trapped by an electrophile.
Mechanistic investigations should also focus on the role of the N-isopropyl group. Its steric bulk may disfavor certain reaction pathways while enabling others. For instance, it could influence the conformational equilibrium of the azomethine ylide intermediate, thereby controlling the stereochemical outcome of cycloaddition reactions. Comparative studies with N-aryl or N-methyl analogues would be highly informative in elucidating these steric effects.
| Reactivity Mode | Trigger | Potential Intermediate | Synthetic Application |
| Thermal/Photochemical Ring-Opening | Heat/UV Light | Azomethine Ylide | [3+2] Cycloaddition to form pyrrolidines. |
| Single-Electron Transfer (SET) | Redox Agent | Radical Cation/Anion | Radical-based C-C bond formation. |
| Transition Metal-Mediated C-H Activation | Rh(III) or Ru(II) Catalyst | Cyclometalated Complex | Directed functionalization of the phenyl rings. |
| Rearrangement Reactions | Acid/Heat | Aziridinium Ion | Formation of isomeric structures like allylic amines. |
Integration of this compound in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The integration of this compound into MCRs is a largely unexplored but potentially fruitful area of research.
The in situ generation of reactive intermediates from the aziridine is a key strategy for its use in MCRs. For example, the formation of an azomethine ylide via thermal or catalytic ring-opening could be intercepted by two other components in a [3+2+X] cycloaddition cascade. A plausible MCR could involve the aziridine, an electron-deficient alkene, and a third component like carbon dioxide or an isocyanate, leading to complex heterocyclic scaffolds in a single step.
Another MCR design could involve the Lewis acid-catalyzed ring-opening of the aziridine by a nucleophile, generating an intermediate that is then trapped by an electrophile. For instance, the reaction of this compound with a thiol in the presence of a Lewis acid would generate a β-aminothioether. If an aldehyde is included in the reaction mixture, this intermediate could potentially undergo a subsequent Pictet-Spengler-type cyclization, yielding a complex tetrahydroisoquinoline derivative.
The development of such MCRs would not only provide rapid access to molecular complexity but also serve as a platform for the discovery of new reactions. The screening of various combinations of reactants with the aziridine under different catalytic conditions could uncover unexpected and valuable transformations.
| MCR Strategy | Key Intermediate | Potential Partners | Product Class |
| [3+2] Cycloaddition/Trapping | Azomethine Ylide | Alkene, Isocyanate | Substituted Pyrrolidines/Oxazolidinones |
| Ring-Opening/Annulation | 1,2-Amino Alcohol Derivative | Aldehyde, Ketone | Substituted Oxazolidines or Morpholines |
| Ugi-type Reaction | In situ formed amine/imine | Isocyanide, Carboxylic Acid, Aldehyde | Complex Acyclic Peptidomimetics |
| Passerini-type Reaction | In situ formed amine/imine | Isocyanide, Carboxylic Acid | α-Acyloxy Amides |
By pursuing these future research directions, the scientific community can significantly expand the synthetic utility of this compound, transforming it from a chemical curiosity into a valuable tool for the construction of complex molecules.
Q & A
Q. What are the standard synthetic protocols for preparing cis-1-Isopropyl-2,3-diphenylaziridine, and what yields can be expected?
A widely cited method involves refluxing a solution of 2-azido-1,2-diphenylethanol derivatives with triphenylphosphine in dry ether, followed by column chromatography on silica gel to isolate the product. This approach yields approximately 77% of the target compound . Key steps include controlled precipitation of triphenylphosphine oxide and rigorous purification to ensure stereochemical integrity. The molecular formula (C₁₇H₁₉N) and stereochemical descriptors (e.g., cis-configuration) should be confirmed via elemental analysis and spectroscopic methods .
Q. How is the structural characterization of this compound performed in academic settings?
Structural elucidation typically combines:
- FT-IR spectroscopy : Peaks corresponding to C-N stretching (1,100–1,250 cm⁻¹) and aromatic C-H bending (690–900 cm⁻¹) are critical for confirming the aziridine ring and substituents .
- NMR spectroscopy : ¹H NMR reveals distinct signals for the isopropyl group (δ 1.0–1.5 ppm, doublet) and phenyl protons (δ 7.2–7.5 ppm, multiplet). ¹³C NMR resolves quaternary carbons in the aziridine ring (δ 40–60 ppm) .
- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal diffraction is recommended, though this requires high-purity samples (≥97%) .
Advanced Research Questions
Q. What strategies ensure stereoselective synthesis of this compound, and how can competing trans-isomer formation be minimized?
Stereocontrol is achieved through:
- Precursor design : Starting from threo- or erythro-2-azido alcohols (e.g., 6 and 7 in Hassner’s method) to dictate the cis-configuration during ring closure .
- Reaction conditions : Low-temperature reflux (<40°C) in anhydrous ether suppresses epimerization. Triphenylphosphine acts as a mild reductant to avoid side reactions .
- Chromatographic separation : Silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) effectively isolates the cis-isomer from trace trans-contaminants .
Q. How does the reactivity of this compound compare to other aziridines in ring-opening reactions?
The steric hindrance from the isopropyl and phenyl groups slows nucleophilic attacks compared to less-substituted aziridines. For example:
- Acid-mediated ring-opening : Requires strong acids (e.g., H₂SO₄) at elevated temperatures, yielding β-amino alcohols.
- Electrophilic additions : Reactivity with epoxides or azides is limited unless activated by Lewis acids (e.g., BF₃·OEt₂) . Mechanistic studies using kinetic isotope effects (KIE) or computational modeling (DFT) are advised to probe transition states .
Q. How can researchers reconcile contradictory spectral data reported for this compound?
Discrepancies in NMR or IR data often arise from:
- Solvent effects : Compare spectra in identical solvents (e.g., CDCl₃ for NMR).
- Impurity profiles : Trace trans-isomers or oxidation products (e.g., aziridine N-oxide) may alter signals. Repetitive chromatography or recrystallization improves purity .
- Instrument calibration : Cross-reference with high-purity commercial standards (e.g., Aldrich’s 97% sample, Catalog No. 8494) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict:
- Ring strain energy : Critical for understanding reactivity.
- Dipole moments : Influences solubility in polar solvents.
- Transition-state geometries : For modeling stereochemical outcomes in reactions. Validate computational results with experimental data (e.g., X-ray structures) .
Applications in Heterocyclic Chemistry
Q. What role does this compound play in the synthesis of bioactive heterocycles?
The compound serves as a precursor for:
- Chiral ligands : After functionalization (e.g., N-alkylation), it can coordinate metals in asymmetric catalysis.
- Polycyclic frameworks : Photochemical [2+2] cycloadditions with alkenes yield strained bicyclic amines, useful in medicinal chemistry .
Q. How can mechanistic insights from this compound reactions inform broader aziridine chemistry?
Studies on its ring-opening pathways under varying conditions (e.g., pH, temperature) provide templates for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
